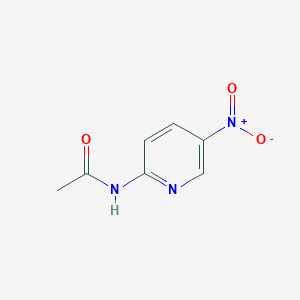

2-Acetamido-5-nitropyridine

Descripción

The exact mass of the compound 2-Acetamido-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402463. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetamido-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAASKOXADTLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322953 | |

| Record name | 2-Acetamido-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5093-64-1 | |

| Record name | 5093-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetamido-5-nitropyridine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetamido-5-nitropyridine, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations.

Synthesis of 2-Acetamido-5-nitropyridine

The synthesis of 2-Acetamido-5-nitropyridine is typically achieved through a two-step process starting from 2-aminopyridine. The first step involves the acetylation of the amino group, followed by the nitration of the resulting 2-acetamidopyridine.

Step 1: Acetylation of 2-Aminopyridine to 2-Acetamidopyridine

The acetylation of 2-aminopyridine is a nucleophilic acyl substitution reaction where the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[1]

Step 2: Nitration of 2-Acetamidopyridine

The subsequent step involves the nitration of the 2-acetamidopyridine intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the pyridine ring at the 5-position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2]

Experimental Protocols

2.1. Synthesis of 2-Acetamidopyridine from 2-Aminopyridine

This protocol is adapted from established procedures for the N-acetylation of aminopyridines.[1][3][4]

-

Materials:

-

2-Aminopyridine (9.9 g)

-

Acetic anhydride (21 mL)

-

Ice water

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.

-

Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 60 °C.[3]

-

Continue stirring the reaction mixture for 1 hour.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-acetamidopyridine. The reported yield is approximately 95-96% with a purity of 99.2%.[3][4]

-

2.2. Synthesis of 2-Acetamido-5-nitropyridine from 2-Acetamidopyridine

This protocol is based on documented nitration procedures for 2-acetamidopyridine.[4]

-

Materials:

-

2-Acetamidopyridine (13.6 g)

-

Concentrated sulfuric acid (113 mL)

-

Fuming nitric acid (14.6 mL)

-

Ice water

-

Reaction vessel with temperature control

-

-

Procedure:

-

In a reaction vessel, dissolve 2-acetamidopyridine in concentrated sulfuric acid.

-

Cool the mixture and slowly add fuming nitric acid, maintaining the temperature at 60 °C.[4]

-

Stir the reaction mixture for 2 hours.[4]

-

After the reaction is complete, carefully pour the mixture into ice water.

-

A solid precipitate of 2-Acetamido-5-nitropyridine will form.

-

Filter the solid, wash it with water until the filtrate is neutral, and dry the product. The reported yield is approximately 88.40%.[4]

-

Characterization Data

The synthesized 2-Acetamido-5-nitropyridine can be characterized using various analytical techniques. The following tables summarize the key physical and spectral data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₃ | [5][6] |

| Molecular Weight | 181.15 g/mol | [5][6] |

| Appearance | Gray Solid | [7] |

| Melting Point | 199-203 °C | [7][8] |

| CAS Number | 5093-64-1 | [5][6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [9] |

| ¹³C NMR | Spectrum available | [9] |

| IR (ATR-Neat) | Spectrum available from Bruker Tensor 27 FT-IR | [5] |

| Mass Spectrometry | Exact Mass: 181.04874109 Da | [5] |

| Raman (FT-Raman) | Spectrum available from Bruker MultiRAM | [5] |

| UV-Vis (λmax) | 315 nm (in EtOH) | [7] |

Visualized Workflows

4.1. Synthesis Workflow

The following diagram illustrates the two-step synthesis process of 2-Acetamido-5-nitropyridine.

Caption: Synthesis workflow for 2-Acetamido-5-nitropyridine.

4.2. Characterization Workflow

This diagram outlines the logical flow of characterizing the final product.

Caption: Characterization workflow for 2-Acetamido-5-nitropyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 5. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. henankerui.lookchem.com [henankerui.lookchem.com]

- 8. 2-Acetamido-5-nitropyridine CAS#: 5093-64-1 [m.chemicalbook.com]

- 9. 2-Acetamido-5-nitropyridine(5093-64-1) 1H NMR [m.chemicalbook.com]

"2-Acetamido-5-nitropyridine" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Acetamido-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical properties, structure, synthesis, and safety information, presented for a technical audience involved in research and development.

Chemical Structure and Identification

2-Acetamido-5-nitropyridine is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with an acetamido group (-NHCOCH₃) at the C2 position and a nitro group (-NO₂) at the C5 position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1]

-

IUPAC Name: N-(5-nitropyridin-2-yl)acetamide.[2][]

-

Synonyms: [N-5-NITRO-2-PYRIDYL] ACETAMIDE, N-(5-nitropyridin-2-yl)acetamide.[][4]

Physicochemical Properties

The key physicochemical properties of 2-Acetamido-5-nitropyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 181.15 g/mol | [1][2][4][5][6] |

| Appearance | White to light yellow or gray solid/crystalline powder. | [1][4][7][8] |

| Melting Point | 199-203 °C | [4][7] |

| Boiling Point | 437.1 ± 30.0 °C (Predicted) | [4][7] |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [4][7] |

| pKa | 12.61 ± 0.70 (Predicted) | [4][7] |

| Solubility | Soluble in Dimethylformamide; low water solubility. | [7][8] |

| Storage Temperature | Room temperature, under inert atmosphere. | [7] |

Spectral Data

Spectral analysis is essential for the structural confirmation of 2-Acetamido-5-nitropyridine.

-

UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is reported at 315 nm in ethanol.[4][7]

-

Infrared (IR) Spectroscopy: ATR-IR spectral data is available and has been recorded using a Bruker Tensor 27 FT-IR instrument.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for 2-Acetamido-5-nitropyridine is available for structural elucidation.[9]

Experimental Protocols: Synthesis

2-Acetamido-5-nitropyridine is typically synthesized via the nitration of 2-acetamidopyridine. The following protocol is based on established methodologies.[10]

Objective: To synthesize 2-Acetamido-5-nitropyridine by introducing a nitro group onto the 2-acetamidopyridine ring.

Materials:

-

2-Acetamidopyridine (starting material)

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice water

-

Methanol (for potential recrystallization)

Procedure:

-

A mixed acid solution is prepared by carefully combining fuming nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be performed with cooling.

-

The starting material, 2-acetamidopyridine, is slowly added dropwise into the cooled mixed acid solution with continuous stirring. The reaction temperature must be carefully controlled.[10]

-

The reaction progress can be monitored using thin-layer chromatography (TLC).[10]

-

Upon completion, the reaction mixture is poured into ice water, which causes the product, 2-acetamido-5-nitropyridine, to precipitate out of the solution.[10]

-

The resulting solid product is collected by filtration.[10]

-

The crude product is then washed and can be further purified, typically by recrystallization from a suitable solvent like methanol, to yield the final high-purity compound.

This synthetic route is an effective method for producing 2-acetamido-5-nitropyridine, which serves as a precursor for compounds like 2-acetamido-5-aminopyridine through subsequent reduction of the nitro group.[10]

Caption: Synthesis workflow for 2-Acetamido-5-nitropyridine.

Applications in Research and Development

2-Acetamido-5-nitropyridine is a versatile building block in organic synthesis, particularly within the pharmaceutical sector.[1]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents. The presence of the nitro group can enhance biological activity, and it can be readily reduced to an amino group, providing a site for further molecular elaboration.[1] It has been utilized in the development of novel compounds with potential antimicrobial and anti-inflammatory properties.[1]

-

Organic Synthesis: Its defined structure and reactive sites make it a valuable component for creating more complex and diverse chemical structures.[1]

-

Analytical Chemistry: The compound can be used in analytical methods, such as chromatography, to aid in the separation and identification of other chemical substances.[1]

Safety and Handling

According to aggregated GHS data, 2-Acetamido-5-nitropyridine is classified as a hazardous substance.[2]

-

Hazards:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[8][11] Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][12]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[8]

-

Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Factory High quality 2-Acetamido-5-nitropyridine(CAS:5093-64-1), CasNo.5093-64-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. CAS 5093-64-1 | 2-Acetamido-5-nitropyridine - Synblock [synblock.com]

- 6. scbt.com [scbt.com]

- 7. 2-Acetamido-5-nitropyridine CAS#: 5093-64-1 [m.chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2-Acetamido-5-nitropyridine(5093-64-1) 1H NMR spectrum [chemicalbook.com]

- 10. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Acetamido-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetamido-5-nitropyridine (N-(5-nitropyridin-2-yl)acetamide), a key intermediate in pharmaceutical synthesis.[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with in-depth experimental protocols for acquiring this data.

Introduction

2-Acetamido-5-nitropyridine, with the chemical formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol , is a crucial building block in the development of various therapeutic agents.[2] Its structural elucidation and purity assessment are paramount, relying heavily on a combination of spectroscopic techniques. This guide serves as a practical reference for the generation and interpretation of its characteristic spectral data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 2-Acetamido-5-nitropyridine. Please note that while specific experimental values can vary slightly based on instrumentation and conditions, these tables provide a representative dataset for interpretative purposes.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.8 | Singlet | - | NH (Amide) |

| ~9.1 | Doublet | ~2.5 | H-6 |

| ~8.4 | Doublet of Doublets | ~9.0, 2.5 | H-4 |

| ~8.2 | Doublet | ~9.0 | H-3 |

| ~2.2 | Singlet | - | CH₃ (Acetyl) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~155 | C-2 |

| ~145 | C-5 |

| ~138 | C-6 |

| ~132 | C-4 |

| ~114 | C-3 |

| ~24 | CH₃ (Acetyl) |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch (Amide) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Amide I) |

| ~1610 | Strong | C=C Stretch (Aromatic) |

| ~1580 | Strong | N-H Bend (Amide II) |

| ~1520 | Strong, Sharp | Asymmetric NO₂ Stretch |

| ~1350 | Strong, Sharp | Symmetric NO₂ Stretch |

| ~1250 | Medium | C-N Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 85 | [M - C₂H₂O]⁺ |

| 123 | 20 | [M - NO₂]⁺ |

| 93 | 40 | [M - C₂H₂O - NO₂]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Acetamido-5-nitropyridine.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual peak does not interfere with the key signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any adsorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of 2-Acetamido-5-nitropyridine into a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Technique: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe. The sample must be volatile enough for this technique.[3]

-

Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: Standard 70 eV.[4] This high energy leads to extensive fragmentation, which can be useful for structural analysis.[4]

-

Mass Range: Scan from m/z 40 to 250.

-

Ion Source Temperature: 200-250 °C.

-

Vacuum: High vacuum is required to prevent ion-molecule reactions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments from the molecular ion. This pattern serves as a fingerprint for the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Acetamido-5-nitropyridine.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a powerful toolkit for the unambiguous identification and characterization of 2-Acetamido-5-nitropyridine. The data and protocols presented in this guide offer a foundational framework for researchers and scientists in the pharmaceutical and chemical industries to ensure the quality and integrity of this important synthetic intermediate.

References

Physical and chemical properties of "2-Acetamido-5-nitropyridine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-5-nitropyridine is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1] Its molecular structure, featuring both nitro and acetamido functional groups, makes it a valuable building block in the synthesis of more complex, biologically active molecules.[1] This document provides a comprehensive overview of the physical and chemical properties of 2-Acetamido-5-nitropyridine, detailed experimental protocols for its synthesis, and a summary of its known applications.

Physical and Chemical Properties

2-Acetamido-5-nitropyridine is typically a gray or white to light yellow/orange crystalline powder.[2][3] It is soluble in dimethylformamide.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Acetamido-5-nitropyridine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₃ | [2][4][5] |

| Molecular Weight | 181.15 g/mol | [2][4][5] |

| CAS Number | 5093-64-1 | [2][4][6] |

| Melting Point | 199-203 °C | [2][3][6] |

| Boiling Point (Predicted) | 437.1 ± 30.0 °C | [2][3] |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 12.61 ± 0.70 | [2][3] |

| Appearance | Solid.[6] Gray Solid.[2] Powder to crystal.[3] Yellow to brown crystalline powder.[1] | [1][2][3][6] |

| λmax | 315 nm (in EtOH) | [2][3] |

| Topological Polar Surface Area | 87.8 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Acetamido-5-nitropyridine.

-

¹H NMR: Spectra are available for this compound.[8]

-

IR: Infrared spectral data has been collected using both KBr and ATR-Neat techniques.[4]

-

Raman: FT-Raman spectral data is also available.[4]

Experimental Protocols

The synthesis of 2-Acetamido-5-nitropyridine is a multi-step process that is critical for its use as an intermediate in further chemical synthesis.

Synthesis of 2-Acetamido-5-nitropyridine

This protocol describes a common method for the synthesis of 2-Acetamido-5-nitropyridine starting from 2-aminopyridine.[9][10]

Step 1: Acetylation of 2-Aminopyridine to form 2-Acetamidopyridine

-

Dissolve 2-aminopyridine in acetic anhydride solution.[9]

-

Control the temperature to below 60°C as the reaction is exothermic.[9]

-

Allow the reaction to proceed for approximately 1 to 2.5 hours.[9][10]

-

Monitor the reaction completion using thin-layer chromatography (TLC).[9]

-

Upon completion, pour the reaction mixture into ice water.[9]

-

Extract the product, 2-acetamidopyridine, using ethyl acetate.[9]

Step 2: Nitration of 2-Acetamidopyridine to form 2-Acetamido-5-nitropyridine

-

Slowly add the 2-acetamidopyridine from the previous step into a mixed acid solution of fuming nitric acid and sulfuric acid.[9][10]

-

Maintain the reaction temperature at approximately 60°C for about 2 hours.[10]

-

Filter the resulting product to obtain 2-acetamido-5-nitropyridine.[9]

Applications in Research and Development

2-Acetamido-5-nitropyridine is a key starting material for the synthesis of other important chemical entities, particularly 2-acetamido-5-aminopyridine, which has applications in the pharmaceutical industry.[9] Its utility stems from the reactivity of its functional groups, allowing for a variety of chemical transformations.[1]

Role as a Chemical Intermediate

The primary application of 2-Acetamido-5-nitropyridine is as an intermediate in organic synthesis.[1] The nitro group can be reduced to an amine, providing a route to various substituted aminopyridines.

Reduction to 2-Acetamido-5-aminopyridine:

-

2-Acetamido-5-nitropyridine is dissolved in a suitable solvent such as methanol or ethanol.[9][10]

-

A catalyst, for example, Pt/C or Pd/C, is added to the mixture.[9][10]

-

The reduction is carried out at room temperature or elevated temperatures (e.g., 80°C) for several hours.[9][10]

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 2-acetamido-5-aminopyridine.[9]

This transformation is a critical step in the synthesis of more complex molecules with potential therapeutic applications.[1]

Safety and Handling

2-Acetamido-5-nitropyridine is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Store in an inert atmosphere at room temperature.[3][6]

Conclusion

2-Acetamido-5-nitropyridine is a compound of considerable utility in synthetic organic chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a reliable precursor for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into the reactivity and applications of this molecule is likely to yield new and valuable chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Factory High quality 2-Acetamido-5-nitropyridine(CAS:5093-64-1), CasNo.5093-64-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. 2-Acetamido-5-nitropyridine CAS#: 5093-64-1 [m.chemicalbook.com]

- 4. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Acetamido-5-nitropyridine | New Haven Pharma [newhavenpharma.com]

- 7. 5093-64-1(2-Acetamido-5-nitropyridine) | Kuujia.com [kuujia.com]

- 8. 2-Acetamido-5-nitropyridine(5093-64-1) 1H NMR spectrum [chemicalbook.com]

- 9. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

In-Depth Technical Guide: 2-Acetamido-5-nitropyridine (CAS: 5093-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine, with the CAS number 5093-64-1, is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both an acetamido and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a discussion of its potential, though currently undocumented, biological significance based on related structural motifs.

Physicochemical Properties

The fundamental physicochemical properties of 2-Acetamido-5-nitropyridine are summarized in the table below, providing a ready reference for laboratory use.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Gray to yellow or light orange crystalline powder | |

| Melting Point | 199-203 °C | |

| Boiling Point | 437.1 ± 30.0 °C (Predicted) | |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.61 ± 0.70 (Predicted) | |

| λmax | 315 nm (in Ethanol) | |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| InChIKey | XKAASKOXADTLIG-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=NC=C(C=C1)--INVALID-LINK--[O-] | [1] |

Synthesis of 2-Acetamido-5-nitropyridine

The primary route for the synthesis of 2-Acetamido-5-nitropyridine is a two-step process starting from 2-aminopyridine. The first step involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by the acetylation of the amino group.

Synthesis Workflow

Caption: Synthesis workflow for 2-Acetamido-5-nitropyridine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

-

Materials: 2-aminopyridine, concentrated sulfuric acid, fuming nitric acid, dichloroethane, water.

-

Procedure:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

-

Slowly add a mixed acid solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be completed over 60-90 minutes. The reaction liquid will change color from light yellow to wine red.

-

After the addition is complete, allow the reaction to proceed for the specified time, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.

-

Separate the organic layer and recover the dichloroethane under reduced pressure to yield the crude 2-amino-5-nitropyridine. Further purification can be achieved by recrystallization.

-

Step 2: Synthesis of 2-Acetamido-5-nitropyridine from 2-Amino-5-nitropyridine

-

Materials: 2-amino-5-nitropyridine, acetic anhydride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1 mole of 2-amino-5-nitropyridine and 2.1 moles of acetic anhydride.

-

Heat the mixture to reflux for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The product, 2-Acetamido-5-nitropyridine, can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing with cold water, and drying. This procedure typically yields a product with a purity of approximately 99.5%.

-

Potential Biological Activity and Applications

While there is a notable absence of published studies on the specific biological activities of 2-Acetamido-5-nitropyridine, the structural motifs present in the molecule suggest potential areas of interest for researchers in drug discovery.

Antimicrobial Potential

The nitropyridine scaffold is a component of several compounds with known antimicrobial properties. The nitro group can be reduced in anaerobic bacteria to form radical species that are toxic to the cell. It is plausible that 2-Acetamido-5-nitropyridine could serve as a precursor for novel antimicrobial agents.

Anti-inflammatory Potential

Derivatives of acetamide have been investigated for their anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species in animal models of arthritis.[2] While a direct correlation cannot be drawn, the acetamido group in 2-Acetamido-5-nitropyridine suggests that derivatives of this compound could be explored for anti-inflammatory activity. A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated their potential as anti-colitis agents through the dual inhibition of TNF-α- and IL-6-induced cell adhesions, further highlighting the potential of substituted acetamidopyridines in inflammation research.[3]

Logical Relationship for Further Research

Caption: Logical framework for future research on 2-Acetamido-5-nitropyridine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Acetamido-5-nitropyridine is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Acetamido-5-nitropyridine (CAS: 5093-64-1) is a readily synthesizable chemical intermediate with well-defined physicochemical properties. While direct biological activity data for this compound is currently unavailable in the public domain, its structural components suggest that it is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. This guide provides the necessary foundational information for researchers to synthesize and further investigate the potential applications of this versatile molecule. Future studies are warranted to explore its biological profile and to elucidate any potential mechanisms of action.

References

- 1. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Acetamido-5-nitropyridine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of 2-Acetamido-5-nitropyridine, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

2-Acetamido-5-nitropyridine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H7N3O3 | [1][2][3][4][5] |

| Molecular Weight | 181.15 g/mol | [1][2][3][4][5] |

| CAS Number | 5093-64-1 | [3] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 199-203 °C | [6] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of 2-Acetamido-5-nitropyridine, a process involving the nitration of 2-acetamidopyridine. This compound is often used as an intermediate in the synthesis of more complex molecules, including potential anti-malarial and anti-cancer agents.[7]

Synthesis of 2-Acetamido-5-nitropyridine via Nitration

This protocol is adapted from established methodologies for the nitration of pyridine derivatives.[8][9]

Materials:

-

2-Acetamidopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 2-acetamidopyridine in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

Slowly add fuming nitric acid dropwise to the cooled solution while stirring continuously. It is crucial to control the rate of addition to prevent a rapid increase in temperature.

-

After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified duration to ensure the completion of the nitration reaction.[9]

-

Upon completion, the reaction mixture is carefully poured over crushed ice. This will cause the product, 2-acetamido-5-nitropyridine, to precipitate out of the solution.

-

The precipitate is then collected by filtration and washed with cold water to remove any remaining acid and impurities.

-

The resulting solid is dried to yield the final product, 2-acetamido-5-nitropyridine.[8]

Synthetic Pathway and Workflow

The synthesis of 2-Acetamido-5-nitropyridine is a critical step in the development of various biologically active molecules. The following diagram illustrates the workflow from the starting material to the final product and its potential subsequent transformation.

Caption: Synthetic workflow for the preparation of 2-Acetamido-5-nitropyridine and its subsequent reduction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5093-64-1 | 2-Acetamido-5-nitropyridine - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Factory High quality 2-Acetamido-5-nitropyridine(CAS:5093-64-1), CasNo.5093-64-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 8. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 9. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

2-Acetamido-5-nitropyridine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Acetamido-5-nitropyridine (CAS 5093-64-1), a key intermediate in pharmaceutical synthesis. While quantitative solubility and forced degradation data remain limited in publicly accessible literature, this document consolidates qualitative solubility information, outlines its general stability profile, and provides detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. The included methodologies are based on industry-standard practices, such as the shake-flask method for thermodynamic solubility and forced degradation studies aligned with ICH guidelines. This guide serves as a foundational resource for researchers, enabling them to design and execute the necessary experiments to generate precise and reliable data for their specific applications.

Introduction

2-Acetamido-5-nitropyridine is a crystalline solid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a pyridine ring substituted with an acetamido and a nitro group, dictates its physicochemical properties, which are of paramount importance in drug development. Understanding the solubility and stability of this intermediate is crucial for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This guide aims to provide a thorough understanding of the current knowledge regarding the solubility and stability of 2-Acetamido-5-nitropyridine and to equip researchers with the necessary protocols to conduct further investigations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Acetamido-5-nitropyridine is presented in Table 1.

Table 1: Physicochemical Properties of 2-Acetamido-5-nitropyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃O₃ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | White to light cream or slightly pale reddish-yellow crystalline powder | [1][2] |

| Melting Point | 199-203 °C | [3] |

| pKa (Predicted) | 12.61 ± 0.70 | Not available |

Solubility Profile

Table 2: Qualitative Solubility of 2-Acetamido-5-nitropyridine

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Ethanol | Soluble (Hot) | [4] |

| Methanol | Soluble (Hot) | [4] |

| Dimethylformamide (DMF) | Soluble | [1][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Due to the lack of quantitative data, experimental determination of solubility is highly recommended for any application requiring precise concentrations.

Stability Profile

2-Acetamido-5-nitropyridine is generally considered to be stable under normal storage conditions.[2] However, comprehensive forced degradation studies are necessary to fully understand its intrinsic stability and potential degradation pathways.

General Stability:

-

Storage: Should be stored in a well-closed container in a cool, dry place.

-

Incompatibilities: Avoid strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][5]

Forced Degradation: Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods. While specific data for 2-Acetamido-5-nitropyridine is not available, a general approach based on ICH guidelines should be followed. Key stress conditions to investigate include:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Photostability: Exposure to light sources as specified by ICH Q1B guidelines.

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 2-Acetamido-5-nitropyridine.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of 2-Acetamido-5-nitropyridine in a given solvent.

Methodology:

-

Preparation:

-

Add an excess amount of 2-Acetamido-5-nitropyridine to a known volume of the selected solvent (e.g., water, ethanol, buffer of specific pH) in a sealed, screw-cap vial or flask. The excess solid should be visually apparent.

-

Prepare multiple samples for each solvent to be tested at different temperatures.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of 2-Acetamido-5-nitropyridine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test samples.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of 2-Acetamido-5-nitropyridine.

Methodology:

-

Sample Preparation:

-

Prepare solutions of 2-Acetamido-5-nitropyridine in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).

-

For solid-state studies, use the neat compound.

-

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl) to the sample solution. Heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Base Hydrolysis: Add an equal volume of a strong base (e.g., 0.1 N or 1 N NaOH) to the sample solution. Maintain at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified duration.

-

Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3-30% H₂O₂) to the sample solution. Keep at room temperature for a specified duration.

-

Thermal Degradation (Solution): Heat the sample solution at a high temperature (e.g., 80 °C) for a specified duration.

-

Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven (e.g., 105 °C) for a specified duration.

-

Photostability: Expose the sample solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a control sample from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from the stressed solutions.

-

Neutralize the acid and base hydrolyzed samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

-

Data Evaluation:

-

Calculate the percentage degradation of 2-Acetamido-5-nitropyridine.

-

Determine the retention times and peak areas of any degradation products.

-

If possible, identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

-

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of 2-Acetamido-5-nitropyridine. While qualitative data suggests its solubility in polar organic solvents and general stability under standard conditions, a significant gap exists in the literature regarding quantitative solubility and detailed stability-indicating data. The experimental protocols provided herein offer a robust framework for researchers to generate this critical information. The determination of thermodynamic solubility and the execution of comprehensive forced degradation studies are essential next steps for any research or development program involving this compound. The resulting data will be invaluable for process optimization, formulation development, and regulatory submissions.

References

Crystal Structure of 2-Acetamido-5-nitropyridine: Awaiting Experimental Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed that the specific crystal structure of 2-Acetamido-5-nitropyridine has not yet been experimentally determined and reported. While information regarding its synthesis, chemical, and physical properties is available, the precise arrangement of its atoms in the solid state, including unit cell parameters, bond lengths, and intermolecular interactions, remains uncharacterized.

This absence of crystallographic data prevents the compilation of a detailed technical guide on its specific crystal structure. Such a guide would typically include quantitative data from single-crystal X-ray diffraction analysis, a cornerstone technique in solid-state chemistry and drug development.

To provide valuable context for researchers and professionals in the field, this document will outline the general experimental protocols and analytical approaches that would be employed in the determination and analysis of the crystal structure of a compound like 2-Acetamido-5-nitropyridine. We will also draw illustrative examples from the known crystal structure of a closely related compound, 2-amino-5-nitropyridine, to demonstrate the types of insights that a full crystallographic analysis would provide.

The Path to Crystal Structure Determination: A General Workflow

The process of determining the crystal structure of a small organic molecule like 2-Acetamido-5-nitropyridine follows a well-established experimental and computational workflow.

The Pivotal Role of 2-Acetamido-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of 2-Acetamido-5-nitropyridine in medicinal chemistry. This document outlines its synthetic versatility and its role as a key intermediate in the development of novel therapeutic agents, with a focus on antimicrobial, anticancer, and anti-inflammatory applications.

Introduction

2-Acetamido-5-nitropyridine, a versatile heterocyclic building block, is increasingly recognized for its significant potential in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, featuring an acetamido group, a nitro group, and a pyridine core, provides a rich scaffold for chemical modification, enabling the generation of diverse compound libraries for drug discovery. The pyridine ring, a privileged structure in medicinal chemistry, enhances solubility and provides crucial interaction points with biological targets, while the acetamido and nitro groups offer avenues for further functionalization.[2] This guide delves into the synthesis, key reactions, and therapeutic applications of derivatives originating from this pivotal intermediate, supported by experimental protocols and quantitative data.

Synthesis of 2-Acetamido-5-nitropyridine and its Primary Amine Derivative

The synthetic pathway to 2-Acetamido-5-nitropyridine and its subsequent reduction to the highly valuable 2-acetamido-5-aminopyridine are foundational steps in the utilization of this scaffold.

Synthesis of 2-Acetamido-5-nitropyridine

A common and efficient method for the synthesis of 2-Acetamido-5-nitropyridine involves the nitration of 2-acetamidopyridine. This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 2-Acetamidopyridine

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-acetamidopyridine (1.0 equivalent) to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

-

Temperature Control: Maintain the reaction temperature below 40°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to a temperature between 20-50°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Purification: Filter the solid precipitate, wash it with water until neutral, and then dry to obtain 2-Acetamido-5-nitropyridine. A typical yield for this reaction is around 86%, with a purity of over 99%.[3]

Reduction to 2-Acetamido-5-aminopyridine

The nitro group of 2-Acetamido-5-nitropyridine can be readily reduced to an amino group, yielding 2-acetamido-5-aminopyridine, a key intermediate for further derivatization.

Experimental Protocol: Reduction of 2-Acetamido-5-nitropyridine

-

Catalyst and Solvent: In a reaction vessel, suspend 2-Acetamido-5-nitropyridine (1.0 equivalent) in methanol. Add a catalytic amount of Platinum on carbon (Pt/C).

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

-

Isolation: Once the reaction is complete, filter the mixture to recover the catalyst.

-

Purification: Evaporate the solvent from the filtrate to yield 2-acetamido-5-aminopyridine. This reduction typically proceeds with a high yield, around 95%.[3]

Synthesis Workflow

Antimicrobial Applications

The nitropyridine moiety is a well-established pharmacophore in antimicrobial drug discovery. The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other vital macromolecules.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitropyridine derivatives is believed to be initiated by a one-electron reduction of the nitro group, a process catalyzed by microbial nitroreductases. This generates a nitro anion radical, which can be further reduced to nitroso and hydroxylamine intermediates. These reactive species can induce DNA damage, inhibit essential enzymes, and disrupt cellular respiration, ultimately leading to cell death.

Antimicrobial Mechanism of Action

References

- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

2-Acetamido-5-nitropyridine: A Versatile Building Block in Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine is a valuable and versatile heterocyclic building block in the field of organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring an acetamido group and a nitro group on a pyridine ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the synthesis, key reactions, and applications of 2-acetamido-5-nitropyridine, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetamido-5-nitropyridine is provided in the table below.

| Property | Value |

| CAS Number | 5093-64-1 |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Purity | ≥ 99% (HPLC) |

| Storage Conditions | 0-8 °C |

Synthesis of 2-Acetamido-5-nitropyridine

The most common and efficient synthesis of 2-acetamido-5-nitropyridine starts from the readily available 2-aminopyridine. The process involves a two-step sequence of acetylation followed by nitration.

Diagram: Synthesis of 2-Acetamido-5-nitropyridine

Caption: Synthetic pathway for 2-Acetamido-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Acetamido-5-nitropyridine

Step 1: Acetylation of 2-Aminopyridine [3]

-

In a suitable reaction vessel, dissolve 2-aminopyridine in acetic anhydride with continuous stirring and cooling.

-

Maintain the reaction temperature below 60°C, as the reaction is exothermic.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After approximately 1 hour, or upon completion as indicated by TLC, pour the reaction mixture into ice water.

-

Extract the product, 2-acetamidopyridine, using ethyl acetate.

-

Evaporate the ethyl acetate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Nitration of 2-Acetamidopyridine [3]

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to sulfuric acid at a low temperature.

-

Slowly add the 2-acetamidopyridine obtained from the previous step to the cold nitrating mixture with vigorous stirring.

-

Maintain a low temperature throughout the addition process.

-

After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water and dry to yield 2-acetamido-5-nitropyridine.

| Reactant | Moles | Reagent | Moles | Solvent | Temperature | Time | Yield |

| 2-Amino-5-nitropyridine | 0.10 | Acetylchloride | 0.10 | Acetone/Pyridine | 10-15°C | 30 min | - |

| 2-Acetamidopyridine | - | Fuming Nitric Acid / Sulfuric Acid | - | - | Low Temp. | - | 88.40%[4] |

Key Reactions of 2-Acetamido-5-nitropyridine as a Building Block

The synthetic utility of 2-acetamido-5-nitropyridine lies in the reactivity of its functional groups, primarily the nitro group, which can be readily reduced to an amino group, and the pyridine ring, which can participate in various coupling and substitution reactions.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is the most common and crucial transformation of 2-acetamido-5-nitropyridine. This reaction yields 2-acetamido-5-aminopyridine, a key intermediate for the synthesis of a wide range of biologically active molecules.[3][5]

Diagram: Reduction of 2-Acetamido-5-nitropyridine

Caption: Reduction of the nitro group to an amine.

Experimental Protocols for Reduction

Method A: Catalytic Hydrogenation [3]

-

To a solution of 2-acetamido-5-nitropyridine in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the heterogeneous mixture under a hydrogen atmosphere (50 psi) for approximately 4-6 hours at room temperature.[5]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent in vacuo to yield 2-acetamido-5-aminopyridine.

Method B: Using Hydrazine Hydrate [4]

-

In a reaction flask, dissolve 2-acetamido-5-nitropyridine (4.53 g) in ethanol (40 mL).

-

Add hydrazine hydrate (2.94 g) and a catalytic amount of Pd/C (0.6 g).

-

Heat the reaction mixture to 80°C and stir for 3.5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and filter to remove the catalyst.

-

Evaporate the solvent to obtain 2-acetamido-5-aminopyridine.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 2-Acetamido-5-nitropyridine | 10% Pd/C, H₂ (50 psi) | Methanol | Room Temp. | 6 hours | - |

| 2-Acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C | Ethanol | 80°C | 3.5 hours | 93.26%[4] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in 2-acetamido-5-nitropyridine activates the pyridine ring towards nucleophilic attack, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. Although the acetamido group is not a typical leaving group, derivatization to a better leaving group (e.g., a halogen) at the 2-position would make this a viable strategy. More commonly, related nitropyridines with a leaving group at the 2 or 6 position are used.

Cross-Coupling Reactions

While 2-acetamido-5-nitropyridine itself is not a typical substrate for cross-coupling reactions, its derivatives are. For instance, conversion of the nitro group to other functionalities or introduction of a halogen atom onto the pyridine ring opens up possibilities for Suzuki-Miyaura or Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively.

Applications in Drug Development

2-Acetamido-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and antiviral compounds.[1][2]

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold, readily accessible from 2-acetamido-5-nitropyridine via reduction, is a well-established pharmacophore for the design of kinase inhibitors.[3] These inhibitors often function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

Diagram: General Kinase Inhibition Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway.

Derivatives of 2-aminopyridine have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vaccinia-related kinases (VRK1 and VRK2).[3]

Synthesis of Antiviral Agents

2-Acetamido-5-nitropyridine has been utilized as a starting material in the synthesis of inhibitors of Hepatitis C virus (HCV) replication.[5] The synthesis involves the reduction of the nitro group to an amine, followed by a series of transformations to build the final complex heterocyclic structure.

Conclusion

2-Acetamido-5-nitropyridine is a cornerstone building block in modern organic synthesis, offering a reliable and versatile entry point for the creation of complex and biologically active molecules. Its straightforward synthesis and the predictable reactivity of its functional groups make it an indispensable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to empower scientists to effectively utilize this valuable compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Synthesis of 2-Acetamido-5-nitropyridine from 2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 2-acetamido-5-nitropyridine, a valuable intermediate in pharmaceutical development, starting from 2-aminopyridine. The synthesis involves the N-acetylation of 2-aminopyridine to form 2-acetamidopyridine, followed by regioselective nitration. This application note includes optimized reaction conditions, quantitative data summaries, and a comprehensive experimental workflow.

Introduction

The synthesis of substituted nitropyridines is of significant interest in medicinal chemistry due to their role as key building blocks for various therapeutic agents. The introduction of a nitro group into the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity. Direct nitration of 2-aminopyridine can lead to a mixture of isomers and by-products.[1][2] A more controlled and higher-yielding approach involves the protection of the amino group via acetylation, followed by nitration. The acetyl group serves as a directing group and can be removed in a subsequent step if the free amine is required. This protocol details a reliable method for the synthesis of 2-acetamido-5-nitropyridine.

Data Presentation

The following tables summarize the quantitative data for the two key reaction steps, compiled from established protocols.

Table 1: N-Acetylation of 2-Aminopyridine

| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [3][4] |

| 2-Aminopyridine | Acetic Anhydride | Not Specified | 45 | 2.5 | 96.26 | Not Reported | [5] |

Table 2: Nitration of 2-Acetamidopyridine

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Acetamidopyridine | Fuming Nitric Acid | Conc. Sulfuric Acid | 60 | 2 | 88.40 | Not Reported | [5] |

| 2-Acetamidopyridine | Fuming Nitric Acid | Conc. Sulfuric Acid | 40 - 70 | 2 | 86 | 99.1 | [4] |

Experimental Workflow

The overall synthesis is a two-step process, starting with the protection of the amino group, followed by the electrophilic substitution to introduce the nitro group.

Caption: Two-step synthesis of 2-acetamido-5-nitropyridine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-acetamido-5-nitropyridine.

Step 1: Synthesis of 2-Acetamidopyridine (N-Acetylation)

This protocol is adapted from reliable, high-yielding procedures.[3][4]

Materials:

-

2-Aminopyridine (9.9 g, 0.105 mol)

-

Acetic Anhydride (21 mL, 0.223 mol)

-

Ethyl Acetate

-

Ice Water

-

Brine Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 9.9 g of 2-aminopyridine to 21 mL of acetic anhydride.

-

Reaction: Stir the mixture. The reaction is exothermic; maintain the temperature below 60°C, using an ice bath if necessary.[4] Continue stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-acetamidopyridine. The product is often of high purity (99.2%) and yield (95%) at this stage.[4] If necessary, further purification can be achieved by recrystallization.

Step 2: Synthesis of 2-Acetamido-5-nitropyridine (Nitration)

This protocol is based on optimized conditions for the regioselective nitration of 2-acetamidopyridine.[4][5]

Materials:

-

2-Acetamidopyridine (e.g., 13.6 g, 0.1 mol)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice Water

-

Beaker (1 L)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask kept in an ice bath, slowly add fuming nitric acid (e.g., 14.6 mL) to concentrated sulfuric acid (e.g., 113 mL) with continuous stirring.[5] Maintain the temperature below 20°C.

-

Reaction Setup: Once the nitrating mixture has cooled, slowly add the 2-acetamidopyridine (13.6 g) portion-wise, ensuring the temperature is controlled between 20-40°C.[4]

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain it for 2 hours with stirring.[4][5]

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a 1 L beaker containing a large amount of crushed ice. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the solid product to obtain 2-acetamido-5-nitropyridine. This procedure can yield up to 88.40%.[5]

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator.

-

Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and add reagents slowly to control the exothermic reactions.

-

Quenching procedures involving strong acids and anhydrides should be done carefully by adding the reaction mixture to ice. Never add water directly to the concentrated acid mixture.

References

- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

Application Notes and Protocols for the Synthesis of 2-Acetamido-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a variety of pharmacologically active compounds. The introduction of a nitro group onto the pyridine ring at the 5-position of 2-acetamidopyridine significantly influences its chemical reactivity, providing a handle for further functionalization. The nitration of 2-acetamidopyridine is a classic example of an electrophilic aromatic substitution reaction on a pyridine ring, a process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The acetylamino group at the 2-position acts as a directing group, favoring the substitution at the 5-position. This application note provides a detailed protocol for the nitration of 2-acetamidopyridine, along with relevant physicochemical data and a visual representation of the experimental workflow.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2-Acetamidopyridine | 2-Acetamido-5-nitropyridine |

| Molecular Formula | C₇H₈N₂O | C₇H₇N₃O₃[1] |

| Molecular Weight | 136.15 g/mol [2] | 181.15 g/mol [1] |

| CAS Number | 5231-96-9[2] | 5093-64-1[1] |

| Appearance | Off-white to yellow crystalline powder[2] | Gray solid |

| Melting Point | 66-74 °C[2] | 199-203 °C |

| Purity | ≥ 99% (GC)[2] | 99.1%[3] |

Experimental Protocol

This protocol details the nitration of 2-acetamidopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials and Reagents:

| Reagent | CAS Number |

| 2-Acetamidopyridine | 5231-96-9 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 |

| Fuming Nitric Acid (>90%) | 7697-37-2 |

| Ice | N/A |

| Deionized Water | 7732-18-5 |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of the Nitrating Mixture: In a clean and dry beaker, carefully and slowly add 14.6 mL of fuming nitric acid to 113 mL of concentrated sulfuric acid while cooling in an ice bath and stirring.[4] Allow the mixture to cool to room temperature.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 13.6 g of 2-acetamidopyridine.[4]

-